molecular formula C23H18Cl2N2O2 B2898814 4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-32-5

4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No. B2898814
CAS RN: 317822-32-5
M. Wt: 425.31
InChI Key: YXPDQVGYCLFZGB-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,2-diamine (such as phenylenediamine) with a dicarbonyl compound (such as a diketone or a dialdehyde) to form the quinoxaline core. The chlorobenzoyl and chlorophenylmethyl groups could then potentially be added through further reactions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a quinoxaline core, with a chlorobenzoyl group attached at the 4-position, and a chlorophenylmethyl group attached at the 1-position. The presence of the chlorine atoms and the benzoyl and phenylmethyl groups would likely have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

As a quinoxaline derivative, this compound could potentially undergo a variety of chemical reactions. The chloro groups might make the compound more electrophilic, allowing it to react with nucleophiles. The carbonyl group in the benzoyl moiety could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoxaline core and the chlorobenzoyl and chlorophenylmethyl groups. For example, the compound might have a relatively high melting point and boiling point due to the presence of the aromatic rings. The chlorine atoms might make the compound more polar, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-5-4-6-19(25)13-16)20-7-2-3-8-21(20)27(15)23(29)17-9-11-18(24)12-10-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPDQVGYCLFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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